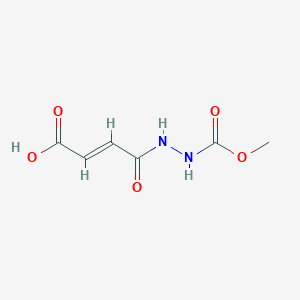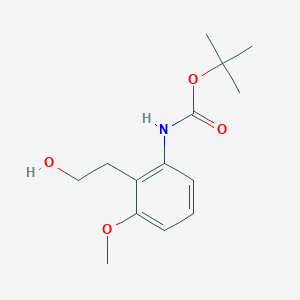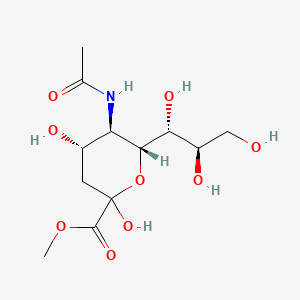![molecular formula C13H17ClN2O B3125667 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride CAS No. 328233-38-1](/img/structure/B3125667.png)
2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride
Vue d'ensemble
Description
The compound seems to be a derivative of piperidone . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The structure of similar compounds was confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Chemical Reactions Analysis
In the synthesis of similar compounds, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Applications De Recherche Scientifique
Spiropiperidines in Drug Discovery
Spiropiperidines have gained popularity in drug discovery programs as they explore new areas of three-dimensional chemical space. A review by Griggs, Tape, and Clarke (2018) focuses on the methodology used for constructing spiropiperidines, highlighting the synthesis strategies and their application in drug discovery projects, though 2-spiropiperidines, similar to the core structure of 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, are more often synthesized en route to natural products due to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Piperidine Derivatives and Neurological Applications
Piperidine derivatives, such as donepezil, are widely studied for their neurological applications. Donepezil, a piperidine derivative, is a reversible central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Its pharmacokinetics and minimal drug interactions make it a significant focus of research for potential therapeutic benefits in other neurological conditions (Román & Rogers, 2004).
Pharmacological Importance of Related Compounds
The pharmacological importance of compounds related to this compound, particularly those within the piperidine and spiropiperidine categories, suggests a wide range of potential therapeutic applications. For instance, research on lurasidone (a novel benzisothiazole antipsychotic drug) and donepezil (for Alzheimer's disease) exemplifies the diverse therapeutic targets and mechanisms of action that similar compounds can have, including the treatment of psychotic and mood disorders, as well as cognitive enhancement (Pompili et al., 2018; Román & Rogers, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” are currently unknown. This compound is structurally related to piperidine derivatives, which are known to interact with various targets in the body . .
Mode of Action
The mode of action of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” is not well-documented. As a piperidine derivative, it may share some of the pharmacological properties of other compounds in this class. Piperidine derivatives are known to interact with various receptors and enzymes, leading to changes in cellular function . .
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets
Analyse Biochimique
Biochemical Properties
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the reaction. Additionally, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride may bind to other biomolecules, such as receptors and transporters, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can impact cell proliferation and survival. Furthermore, this compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the phase I metabolism of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.
Transport and Distribution
The transport and distribution of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration and distribution . Additionally, binding proteins, such as albumin, can influence the compound’s localization and accumulation in specific tissues. The distribution of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is also affected by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The subcellular localization of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.
Propriétés
IUPAC Name |
2-methylspiro[isoindole-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNPDXVKDKZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)


![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)


![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)

![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)
![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

